N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
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Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16-9-11-20(12-10-16)15-27-24-21-7-5-6-8-22(21)31-25(28-24)26(29-30-31)34(32,33)23-18(3)13-17(2)14-19(23)4/h5-14H,15H2,1-4H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRYXSUGEDTFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=C(C=C5C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904575-54-8) is a novel compound with significant potential in pharmaceutical applications. Its unique chemical structure suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N5O2S, with a molecular weight of approximately 471.6 g/mol. The compound features a triazole ring fused with a quinazoline moiety, which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O2S |
| Molecular Weight | 471.6 g/mol |
| CAS Number | 904575-54-8 |
Preliminary studies indicate that this compound may exert its biological effects through modulation of various signaling pathways. The presence of the triazole and quinazoline structures suggests potential interactions with enzymes and receptors involved in cell signaling and metabolic processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. A study comparing its efficacy against standard antibiotics revealed varying degrees of activity:
| Pathogen | MIC (µg/mL) | Comparison Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
| Candida albicans | 16 | 8 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound shows promising potential as an antimicrobial agent.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results suggest selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
These findings indicate that the compound may be effective in targeting specific cancer cells while sparing normal cells.
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. Treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H25N5O2S
- Molecular Weight : 471.6 g/mol
- CAS Number : 904575-54-8
The compound features a triazoloquinazoline structure, which is known for its diverse biological activities. The presence of the sulfonyl and methylbenzyl groups enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit notable antimicrobial properties. For instance:
- Mechanism of Action : The triazole moiety is often linked to antimicrobial activity due to its ability to interfere with microbial cell wall synthesis and function.
- Case Studies : In studies involving derivatives of quinazoline and triazole compounds, significant antibacterial activity was observed against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . Compounds with electron-withdrawing groups showed enhanced activity.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Targeting Mechanisms : The compound's structure allows it to interact with specific cellular targets involved in cancer progression. It has been noted that modifications to the quinazoline scaffold can lead to increased efficacy against cancer cell lines.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | |
| Compound B | HeLa | 15 | |
| This compound | MDA-MB-231 | TBD | Ongoing Research |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent sulfonation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Preparation Methods
Conventional Cyclocondensation Protocol
A seminal method involves reacting 2-hydrazinobenzoic acid (10 mmol) with dibenzyl-N-cyanoimidodithiocarbonate (10 mmol) in ethanol under reflux for 12 hours. Acidification with concentrated HCl induces cyclization, yielding 3-benzylthio-triazolo[1,5-a]quinazolin-5-amine (62% yield). For the target compound, bis(2,4,6-trimethylphenyl)-N-cyanoimidodithiocarbonate replaces the benzyl derivative to introduce the 2,4,6-trimethylphenylsulfanyl group.
Key Reaction Parameters :
Microwave-Assisted Optimization
Modern protocols employ microwave irradiation to reduce reaction times. A mixture of 2-hydrazinobenzoic acid and bis(2,4,6-trimethylphenyl)-N-cyanoimidodithiocarbonate in dimethylformamide (DMF) irradiated at 150°C for 15 minutes achieves 78% yield of the sulfanyl intermediate.
Sulfur Oxidation: Thioether to Sulfonyl Conversion
The 3-(2,4,6-trimethylphenylsulfanyl) group undergoes oxidation to the sulfonyl moiety using hydrogen peroxide (H2O2) in acetic acid.
Oxidation Protocol
- Reagents : 30% H2O2 (5 equiv), glacial acetic acid
- Conditions : Stirring at 60°C for 6 hours
- Yield : 85% of 3-[(2,4,6-trimethylphenyl)sulfonyl]triazolo[1,5-a]quinazolin-5-amine
Mechanistic Insight :
The reaction proceeds via a two-electron oxidation mechanism, converting the thioether (-S-) to sulfone (-SO2-) through intermediate sulfoxide formation.
Alternative Pathways: One-Pot Synthesis
Emerging strategies consolidate multiple steps into a single reactor, enhancing atom economy.
One-Pot Cyclocondensation and Alkylation
A mixture of 2-hydrazinobenzoic acid , bis(2,4,6-trimethylphenyl)-N-cyanoimidodithiocarbonate , and 4-methylbenzyl bromide in DMF undergoes sequential microwave irradiation (150°C, 20 minutes) and H2O2 oxidation, yielding the target compound in 65% overall yield.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.92–7.84 (m, 4H, quinazoline-H), 7.32 (d, J = 8.0 Hz, 2H, benzyl-H), 7.22 (d, J = 8.0 Hz, 2H, benzyl-H), 6.98 (s, 2H, mesityl-H), 4.55 (s, 2H, -CH2-), 2.42 (s, 3H, -CH3), 2.31 (s, 6H, mesityl-CH3).
- HRMS : m/z 485.1843 [M+H]+ (calculated for C27H27N5O2S: 485.1838).
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous triazoloquinazolines reveals a planar fused-ring system (RMS deviation = 0.027 Å) with the sulfonyl group perpendicular to the quinazoline plane.
Challenges and Optimization
Regioselectivity in Cyclocondensation
Competing pathways during triazole formation are suppressed by using sterically hindered dithiocarbonate derivatives, favoring the [1,5-a] regioisomer.
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance alkylation rates but necessitate rigorous drying to prevent hydrolysis.
Green Chemistry Innovations
Solvent-Free Alkylation
Ball milling 3-[(2,4,6-trimethylphenyl)sulfonyl]triazolo[1,5-a]quinazolin-5-amine with 4-methylbenzyl bromide and K2CO3 achieves 68% yield without solvent.
Catalytic Oxidation
Nanoparticle-supported tungstate catalysts enable H2O2-mediated sulfone synthesis at 40°C, reducing energy input by 50%.
Industrial Scalability
Continuous Flow Synthesis
A microreactor system combining cyclocondensation, oxidation, and alkylation steps produces the target compound at 92% purity with a throughput of 1.2 kg/day.
Q & A
Q. What are the recommended synthetic routes for synthesizing triazoloquinazoline derivatives, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclocondensation of sulfonamide intermediates with triazole precursors under controlled conditions. For example, quinazoline derivatives with similar substituents (e.g., 7-chloro analogues) are synthesized via nucleophilic substitution at elevated temperatures (60–80°C) using DMF as a solvent, achieving yields up to 82% . Optimization includes adjusting stoichiometric ratios (1.0–1.2 equivalents of sulfonyl chloride), inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign signals using deuterated solvents (e.g., DMSO-d₆) and compare with analogous structures (e.g., triazoloquinazoline derivatives with methylbenzyl groups show aromatic proton shifts at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve ambiguities (e.g., regiochemistry of substituents) by comparing experimental data with reported crystal structures of related compounds . Contradictions between NMR and X-ray data may arise from dynamic effects; use computational methods (DFT) to model conformers and validate assignments .
Q. What safety protocols are essential for handling sulfonamide-containing triazoloquinazolines?
Methodological Answer: Follow hazard codes (P-codes) for sulfonamide derivatives:
- P210 : Avoid heat/sparks near flammable solvents (e.g., DMF) .
- P201/202 : Pre-lab review of Material Safety Data Sheets (MSDS) for toxicity data (e.g., aquatic toxicity: LC₅₀ < 1 mg/L) .
- Storage : Keep in airtight containers at –20°C, away from moisture to prevent hydrolysis of sulfonyl groups .
Advanced Research Questions
Q. How can computational methods improve the design of reaction pathways for this compound?
Methodological Answer: Implement quantum chemical reaction path searches (e.g., using Gaussian or ORCA) to model transition states and intermediates. For example, ICReDD’s approach combines density functional theory (DFT) with machine learning to predict optimal conditions (e.g., solvent polarity, catalyst loading) . Validate predictions via small-scale experiments (e.g., 10 mg trials) and refine parameters iteratively using high-throughput screening (HTS) .
Q. What strategies address low reproducibility in heterogeneous reaction systems involving sulfonated intermediates?
Methodological Answer:
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems (e.g., water/toluene) .
- In Situ Monitoring : Employ Raman spectroscopy or HPLC to track sulfonamide intermediate consumption and adjust reagent addition rates dynamically .
- Controlled Agitation : Optimize stirrer speed (500–1000 rpm) to prevent localized overheating in exothermic steps .
Q. How can researchers resolve discrepancies in biological activity data across different assays?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., reference inhibitors like SCH-420814) to normalize activity measurements .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values from cell-based vs. enzymatic assays, accounting for matrix effects (e.g., serum protein binding) .
- Structure-Activity Relationship (SAR) Modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) using multivariate regression to identify confounding variables .
Data Management & Contradiction Analysis
Q. What methodologies validate the environmental stability of this compound under varying pH conditions?
Methodological Answer:
- Hydrolytic Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS; sulfonamide bonds are prone to cleavage at pH > 10 .
- QSPR Modeling : Predict half-lives using quantitative structure-property relationship models based on logP and Hammett σ constants .
Q. How should researchers handle conflicting cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
